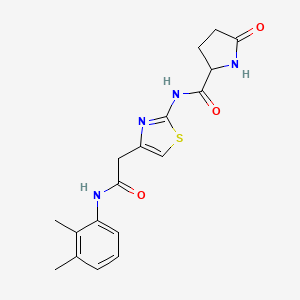

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiazole, and a pyrrolidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrrolidine rings would give the molecule a certain degree of rigidity, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the thiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water .Applications De Recherche Scientifique

Heterocyclic Compounds in Dyeing and Biomedical Applications

Heterocyclic compounds, such as those containing thiazole moieties, have been synthesized and evaluated for their applications in dyeing polyester fibers and biomedical fields. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities. For instance, novel heterocyclic aryl monoazo organic compounds incorporating thiazole units have been applied as disperse dyes for polyester fabrics, demonstrating high efficiency in in vitro screenings for their biological activities (Khalifa et al., 2015).

Antibacterial Agents from Thiazolyl Substituted Pyrazolones

Thiazolyl substituted pyrazolones have been designed and synthesized, showing promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity against mammalian cell lines, indicating their potential in medical applications without significant cytotoxicity at antibacterial concentrations (Palkar et al., 2017).

Polyamides Incorporating Heterocyclic Units

New polyamides synthesized from heterocyclic compounds have been studied for their potential in material science due to their solubility and thermal properties. For example, polyamides derived from bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines exhibit high yields and inherent viscosities, alongside good solubility in polar solvents, suggesting their utility in advanced material applications (Faghihi & Mozaffari, 2008).

Antimicrobial Peptides and Amino Acids

Peptides and amino acids containing thiazole and oxazole moieties have been synthesized and evaluated for their antimicrobial activity. These compounds showed moderate activity against a variety of bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Stanchev et al., 1999).

Mécanisme D'action

Target of Action

The compound, also known as N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit excellent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-10-4-3-5-13(11(10)2)20-16(24)8-12-9-26-18(19-12)22-17(25)14-6-7-15(23)21-14/h3-5,9,14H,6-8H2,1-2H3,(H,20,24)(H,21,23)(H,19,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYQDXDZDJGREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)

![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)

![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)